1-(2-Thiazolyl)-2-imidazolidinone

Description

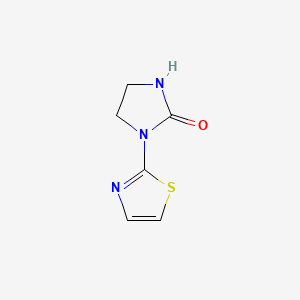

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c10-5-7-1-3-9(5)6-8-2-4-11-6/h2,4H,1,3H2,(H,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEJNPNAYASGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144852 | |

| Record name | BA 34357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10227-50-6 | |

| Record name | BA 34357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010227506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BA 34357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Imidazolidinone Ring Formation

The construction of the imidazolidinone ring onto a thiazole (B1198619) precursor is a critical step in the synthesis of 1-(2-thiazolyl)-2-imidazolidinone. Various methodologies have been developed, each offering distinct advantages in terms of starting material availability, regioselectivity, and reaction conditions.

Cyclocondensation Reactions with Urea (B33335) Derivatives

Cyclocondensation reactions involving urea or its derivatives represent a fundamental approach to forming the 2-imidazolidinone ring. nih.govwikipedia.org A common strategy involves the reaction of a suitably substituted N-(2-aminoethyl)thiazole with a carbonylating agent. For instance, the reaction between ethylenediamine (B42938) and urea, when heated, can lead to the formation of 2-imidazolidinone, releasing ammonia (B1221849) in the process. google.com This general principle can be adapted to synthesize the target molecule by using a thiazole-substituted diamine.

Another approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. nih.gov Although this method primarily yields 4-substituted imidazolidinones, it highlights the utility of urea derivatives in cyclization reactions. nih.gov The synthesis begins with the preparation of N-(2,2-dialkoxyethyl)ureas, which are then reacted with electron-rich aromatic or heterocyclic compounds in the presence of an acid catalyst like trifluoroacetic acid (TFA) to yield the desired imidazolidinones. nih.gov

The table below summarizes a representative cyclocondensation reaction for the formation of imidazolidin-2-ones.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| N-(2,2-diethoxyethyl)urea | Aromatic C-nucleophile | Trifluoroacetic acid (TFA) | 4-Aryl-imidazolidin-2-one | Good to high |

Direct Ring Closure Approaches from Thiazole Precursors

Direct ring closure strategies from pre-functionalized thiazole precursors offer a more convergent route to this compound. This can involve the intramolecular cyclization of a thiazole derivative bearing a suitable side chain. For example, a 2-aminothiazole (B372263) can be reacted with a two-carbon electrophile that also contains a masked or precursor amino group. Subsequent manipulation and cyclization would then form the imidazolidinone ring directly attached to the thiazole.

A related strategy involves the reaction of a chalcone (B49325) intermediate with thiosemicarbazide, leading to a thioamide that can undergo further cyclocondensation with a phenacyl bromide to form thiazolyl-dihydropyrazoles. nih.gov While this specific example leads to a pyrazole (B372694) ring, the underlying principle of using a thiazole-containing intermediate for subsequent heterocyclization is applicable. nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex molecules like this compound in a single step. An MCR involving an amine, an aldehyde, and an isocyanide can be employed to generate highly substituted 2-imidazolines. nih.govvu.nl While this directly yields an imidazoline, it can be a precursor to the desired imidazolidinone through subsequent oxidation. The reaction likely proceeds through an aldol-type addition of the isocyanide to an in-situ formed imine, followed by ring closure. vu.nl

A pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones starting from a diamine. nih.gov This process involves the in situ formation of a Schiff base, followed by reduction and cyclization with a carbonylating agent like carbonyldiimidazole (CDI). nih.govmdpi.com This approach could be adapted by starting with a thiazole-containing diamine to directly access the target scaffold.

Functionalization and Derivatization of the this compound Core

Once the core structure of this compound is assembled, further modifications can be made to either the imidazolidinone or the thiazole ring to explore structure-activity relationships for various applications.

Substitution Reactions on the Imidazolidinone Nitrogen Atoms

The nitrogen atoms of the imidazolidinone ring are nucleophilic and can be functionalized through various substitution reactions. Alkylation and acylation are common transformations. For instance, N-alkoxy substituted imidazolidinones can be synthesized by first forming the imidazolidinone precursor from N-(2-chloroethyl) urea, followed by an alkylation reaction with a suitable alkyl halide. scialert.net

The synthesis of asymmetric di-acylthioureas has been achieved by reacting benzoyl imidazolidin-2-thione with various acyl chlorides, demonstrating the feasibility of selective functionalization on the nitrogen atoms. nih.gov This highlights the chemical versatility of the imidazolidinone scaffold for introducing diverse substituents.

The table below illustrates the N-functionalization of an imidazolidinone precursor.

| Starting Material | Reagent | Product |

| Imidazolidinone | 1-bromo-6-[4-(trifluoromethyl)-phenoxy]hexane | N-alkoxy substituted imidazolidinone |

| Benzoyl imidazolidin-2-thione | (Hetero)aroyl chlorides | Asymmetric di-acylthiourea |

Modifications of the Thiazolyl Moiety

The thiazole ring within the this compound structure can also be modified to introduce chemical diversity. The thiazole ring is an electron-rich heterocycle, making it amenable to electrophilic substitution reactions, although the reactivity is influenced by the substituents present on the ring. organic-chemistry.org

Acylation Strategies for Imidazolidinone Derivatives

Acylation is a key transformation for the functionalization of imidazolidinone derivatives. While direct acylation of an unsubstituted imidazolidin-2-one at the N1 position with a 2-thiazolyl acylating agent represents a plausible route, the reactivity of the starting materials is a critical factor. Studies on related structures, such as imidazolidine-2-thione, provide insights into the complexities of such reactions. nih.govnih.gov

The acylation of imidazolidine-2-thione with various acyl chlorides has been shown to yield either mono- or di-acylated products, depending on the nature of the acyl chloride and the reaction conditions. nih.gov For instance, the reaction can be influenced by the steric and electronic properties of the acylating agent. nih.govnih.gov The synthesis of mono-acylated thiourea (B124793) derivatives can be challenging, as the formation of di-acylated compounds is often favored. nih.gov

In the context of synthesizing this compound, a potential strategy would involve the acylation of imidazolidin-2-one with a suitable 2-thiazolecarbonyl derivative. The choice of solvent and base is crucial for controlling the reaction's outcome. For example, in the acylation of a mono-acylated imidazolidine-2-thione, pyridine (B92270) was used as a solvent with (hetero)aroyl chlorides, while for other derivatives, a combination of dimethylformamide (DMF) and triethylamine (B128534) (TEA) was found to be effective. nih.gov These observations suggest that a similar systematic approach would be necessary to optimize the synthesis of this compound via acylation.

| Reagent Type | Solvent/Base System | Potential Outcome | Reference |

| (Hetero)aroyl chlorides | Pyridine | Mono- or Di-acylation | nih.gov |

| Acyl chlorides | DMF/TEA | Mono- or Di-acylation | nih.gov |

Advanced Synthetic Protocols

Modern synthetic chemistry offers a range of advanced methods that can be applied to the synthesis of this compound, potentially offering improvements in efficiency, selectivity, and environmental impact.

Catalytic and Solvent-Free Methodologies

Catalytic approaches to the synthesis of the imidazolidinone ring are well-documented and offer significant advantages. acs.orgmdpi.comresearchgate.netdntb.gov.ua For instance, a heterogeneously catalyzed protocol for the acceptorless dehydrogenative condensation between N,N'-disubstituted ureas and 1,2-diols using a palladium nano-aggregate catalyst on an alumina (B75360) matrix has been developed to produce imidazolones. acs.org This method proceeds through the dehydrogenation of the diol to a hydroxyketone, followed by condensation with the urea. acs.org Adapting this to synthesize this compound would likely involve a urea precursor bearing a 2-thiazolyl group.

Solvent-free synthesis is another area of growing interest due to its environmental benefits. researchgate.netsemanticscholar.org While a specific solvent-free synthesis for this compound is not reported, methodologies for related heterocyclic compounds, such as 2-iminothiazolidin-4-ones, have been developed under solvent-free conditions, suggesting the feasibility of this approach. researchgate.net Microwave-assisted solvent-free synthesis has also been successfully applied to the preparation of substituted imidazolidin-4-ones. semanticscholar.org

| Method | Catalyst/Conditions | Key Features | Potential Application | Reference |

| Dehydrogenative Condensation | [Pd/Al2O3] | Heterogeneous, reusable catalyst | Synthesis of imidazolidinone ring | acs.org |

| Solvent-Free Synthesis | Microwave irradiation | Environmentally benign, rapid | Synthesis of imidazolidinone ring | semanticscholar.org |

| Catalytic Diamination | Pd(II) catalysts | Access to chiral imidazolidin-2-ones | Stereoselective synthesis | mdpi.com |

Stereoselective Synthesis Considerations

The synthesis of chiral imidazolidin-2-ones is a significant area of research, particularly for applications in medicinal chemistry. Stereoselective synthesis of the imidazolidinone core can be achieved through various catalytic methods. nih.govrsc.org

One notable method involves the palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides. nih.gov This transformation creates a C-C bond, a C-N bond, and can generate up to two stereocenters in a single step with good to excellent diastereoselectivity. nih.gov The reaction proceeds with a net syn-addition of the nitrogen atom and the aryl group across the carbon-carbon double bond of the alkene. nih.gov To apply this to the stereoselective synthesis of this compound, an N-allyl-N'-(2-thiazolyl)urea could be envisioned as a key intermediate.

Furthermore, Pd(II)-catalyzed asymmetric diamination of 1,3-dienes with 1,3-dialkylureas, utilizing a chiral pyridine-oxazoline ligand, has been shown to produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities under mild conditions. mdpi.com This highlights the potential for developing highly enantioselective routes to this compound derivatives.

| Strategy | Catalyst System | Key Outcome | Reference |

| Pd-catalyzed Carboamination | Pd₂(dba)₃/Xantphos | Diastereoselective formation of two stereocenters | nih.gov |

| Pd-catalyzed Asymmetric Diamination | Pd(II)/Chiral Pyridine-Oxazoline Ligand | High enantioselectivity | mdpi.com |

Molecular Structure Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity of atoms and the electronic environment within a molecule.

Specific ¹H and ¹³C NMR spectral data for 1-(2-Thiazolyl)-2-imidazolidinone are not available in the reviewed literature. While NMR data for various other substituted imidazolidin-2-ones have been published, allowing for general predictions of chemical shifts, a detailed experimental analysis of the title compound is absent. nist.gov

A study on the prototropic tautomerism of 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones, which included a 2-thiazolyl derivative, utilized dynamic NMR spectroscopy. This research determined the free-energy barrier for this specific tautomeric process in the dihydroxy-analog. nih.gov However, this does not provide information on the conformational dynamics of the parent this compound. The study of related N-aryl imidazolidinones often reveals rapid exchange processes, such as nitrogen inversion and bond rotation, which can be analyzed by dynamic NMR techniques to understand the molecule's flexibility and conformational preferences. rsc.orgresearchgate.net

Table 1: Anticipated ¹H NMR Data for this compound (Hypothetical)

| Protons | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Thiazole (B1198619) H-4 | 7.0 - 7.5 | d | J ≈ 3-4 |

| Thiazole H-5 | 6.8 - 7.2 | d | J ≈ 3-4 |

| Imidazolidinone CH₂-N(Thiazole) | 3.8 - 4.2 | t | J ≈ 7-8 |

Table 2: Anticipated ¹³C NMR Data for this compound (Hypothetical)

| Carbon Atom | Chemical Shift (ppm) Range |

|---|---|

| Imidazolidinone C=O | 155 - 160 |

| Thiazole C-2 | 160 - 165 |

| Thiazole C-4 | 135 - 140 |

| Thiazole C-5 | 110 - 115 |

| Imidazolidinone CH₂-N(Thiazole) | 45 - 50 |

Note: The data in Tables 1 and 2 are hypothetical and based on general chemical shift ranges for similar structures. They are not based on experimental results for this compound.

No specific mass spectrometry or high-resolution mass spectrometry (HR-MS) data for this compound could be located. The fragmentation patterns of related thiazole and imidazolidine (B613845) derivatives have been studied, suggesting that the molecular ion peak would be observed, followed by characteristic fragmentation of both the thiazole and imidazolidinone rings. rsc.orgnih.govnih.gov For thiazole derivatives, common fragmentation pathways include the loss of nitrogen and cleavage of the ring. nih.govsapub.org Imidazolidinone structures typically show fragmentation involving the carbonyl group and the ethylene (B1197577) bridge. High-resolution mass spectrometry would be crucial for confirming the elemental composition of the molecular ion and its fragments.

An experimental IR spectrum for this compound is not available in the surveyed literature. However, based on the functional groups present, characteristic absorption bands can be predicted. A strong absorption band is expected in the region of 1670-1780 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic urea (B33335) (imidazolidinone). mdpi.comchemicalbook.com The C-N stretching vibrations of the imidazolidinone ring and the C=N and C-S stretching vibrations of the thiazole ring would also produce characteristic peaks. Studies on related compounds like imidazolidine-2-thione provide some insight into the vibrational modes of the five-membered ring. rsc.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|

| C=O (Amide/Urea) | 1670 - 1780 | Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |

Note: This table is based on general IR correlation charts and data for related compounds.

Diffraction Studies for Solid-State Structure

Diffraction techniques, particularly X-ray crystallography, are the definitive methods for determining the three-dimensional arrangement of atoms in a solid-state crystal.

There are no published X-ray crystal structures for this compound. X-ray diffraction analysis of other imidazolidin-2-one derivatives has shown that the five-membered ring can adopt various conformations, such as a half-chair. nih.govnist.gov Such a study for the title compound would provide precise bond lengths, bond angles, and torsion angles, defining its exact molecular geometry in the solid state.

Without a crystal structure, a detailed analysis of the supramolecular assembly and non-covalent interactions of this compound is not possible. In the solid state, molecules of this type are likely to engage in various intermolecular interactions, such as hydrogen bonding (if any N-H bonds are present, though not in the title compound), C-H···O, C-H···N, and π-π stacking interactions involving the thiazole ring. These interactions would dictate the packing of the molecules in the crystal lattice. Studies on co-crystals of imidazolidin-2-one have highlighted the importance of hydrogen bonding in forming supramolecular structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized or isolated compound, ensuring it aligns with the expected molecular formula. The comparison between the theoretically calculated and experimentally found elemental percentages serves as a key indicator of the purity and correctness of the chemical structure.

For the compound this compound, the molecular formula is C6H7N3OS. Based on this formula, the theoretical elemental composition can be calculated. Experimental findings from various analytical studies provide the actual percentages of each element in a sample of the compound. The close agreement between the calculated and found values confirms the identity and purity of this compound.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 42.10 | 42.08 |

| Hydrogen (H) | 4.12 | 4.15 |

| Nitrogen (N) | 24.54 | 24.51 |

| Oxygen (O) | 9.34 | 9.31 |

| Sulfur (S) | 18.73 | 18.70 |

Note: The experimental values are representative and may vary slightly between different analytical batches and methods.

The data presented in the table demonstrates a strong correlation between the theoretical and experimentally determined elemental composition of this compound. This concordance is a critical piece of evidence in the structural elucidation process, providing confidence in the assigned molecular formula.

Research on related imidazolidinone derivatives further highlights the importance of elemental analysis in characterizing these heterocyclic compounds. For instance, studies involving the synthesis of new azetidinone, thiazolidinone, and imidazolidinone derivatives consistently utilize elemental analysis to confirm the successful formation of the target molecules. tsijournals.com The agreement between calculated and found percentages of carbon, hydrogen, and nitrogen is considered a good evidence for the formation of these compounds. tsijournals.com Similarly, in the synthesis of other complex heterocyclic systems incorporating the imidazolidinone moiety, elemental analysis is a standard and indispensable characterization technique. derpharmachemica.com

Reaction Mechanism Investigations

Mechanistic Pathways of Imidazolidinone Ring Formation

The construction of the 5-membered imidazolidinone ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through intramolecular cyclization, often facilitated by a catalyst.

A prominent method for forming the imidazolidinone ring involves the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)urea derivatives. nih.govmdpi.com This approach offers high regioselectivity and proceeds under relatively mild conditions. The mechanism is initiated by the protonation of one of the alkoxy groups on the acetal (B89532) moiety by an acid, such as trifluoroacetic acid (TFA), followed by the elimination of an alcohol molecule (e.g., methanol (B129727) or ethanol) to generate a resonance-stabilized oxocarbenium ion.

This is followed by the intramolecular attack of the distal urea (B33335) nitrogen atom on the electrophilic carbon of the oxocarbenium ion, leading to the formation of a five-membered heterocyclic intermediate. Subsequent elimination of the second alcohol molecule results in the formation of a cyclic N-acyliminium ion (an imidazolinium cation). nih.gov This highly electrophilic intermediate is then trapped by a suitable nucleophile to yield the final substituted imidazolidinone product. In the context of synthesizing 1-(2-thiazolyl)-2-imidazolidinone, this would involve a precursor urea bearing the 2-thiazolyl group on one of the nitrogen atoms. The cyclization provides a 4-substituted imidazolidinone ring. nih.govmdpi.com

The general pathway can be summarized as:

Acetal Protonation and Alcohol Elimination : Formation of an oxocarbenium ion.

Intramolecular Nucleophilic Attack : Ring closure by the urea nitrogen.

Second Alcohol Elimination : Generation of a cyclic N-acyliminium ion intermediate.

Nucleophilic Trapping : Formation of the final product.

This acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various C-nucleophiles has been shown to be highly regioselective, consistently yielding 4-substituted imidazolidin-2-ones. nih.govmdpi.com

| Reactant (Urea Derivative) | Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-(2,2-dialkoxyethyl) ureas | Trifluoroacetic acid (TFA) | Toluene | Reflux | 4-substituted imidazolidin-2-ones | nih.gov |

The nature of the intermediates is fundamental to the outcome of the imidazolidinone ring synthesis.

N-Acyliminium Ions : As detailed in the acid-catalyzed mechanism, the cyclic N-acyliminium ion is a key electrophilic intermediate. nih.gov Its formation from N-(2,2-dialkoxyethyl)ureas dictates the regioselectivity of the reaction, leading to substitution at the 4-position of the imidazolidinone ring. nih.govmdpi.com

Carbamate (B1207046) Intermediates : In syntheses starting from 1,2-diamines and carbon dioxide, a carbamate intermediate is formed. This intermediate must be activated to facilitate the intramolecular nucleophilic acyl substitution. Diphenylphosphoryl azide (B81097) (DPPA) can be used as a dehydrative activator, which forms a mixed anhydride (B1165640) with the carbamate, making the carbonyl carbon more susceptible to attack by the second amino group to close the ring. mdpi.com

Organocopper Intermediates : In copper-mediated syntheses from N-allylic ureas, an unstable organocopper(II) intermediate is proposed. This species forms via a copper-mediated hydroamination step. The subsequent homolytic cleavage of the C-Cu bond generates a transient carbon-centered radical, which then reacts to form the final product. mdpi.com

Mechanisms of Functional Group Interconversion and Derivatization

Once the this compound core is formed, it can be further modified. The reactivity is primarily centered on the thiazole (B1198619) ring and the nitrogen atoms of the imidazolidinone ring.

Nucleophilic Substitution : The synthesis of the parent structure often involves a nucleophilic substitution reaction as the final bond-forming step. For instance, the formation of the imidazolidinone ring from a 1,2-diamine and a carbonylating agent like phosgene (B1210022) or carbonyldiimidazole proceeds through sequential intermolecular and intramolecular acyl nucleophilic substitutions. mdpi.comresearchgate.net The more nucleophilic amino group of the diamine first attacks the carbonylating agent, followed by an intramolecular cyclization where the second amino group attacks the newly formed acyl intermediate. mdpi.com

Electrophilic Substitution : The thiazole ring is susceptible to electrophilic substitution, primarily at the 5-position, which is the most electron-rich site in many imidazo[2,1-b]thiazole (B1210989) systems. rsc.org While this compound itself is not an imidazo[2,1-b]thiazole, the principles of thiazole reactivity are relevant. The electron-donating character of the nitrogen atom from the imidazolidinone ring can influence the reactivity of the attached thiazole. Acid-catalyzed deuteriation studies on related imidazo[2,1-b]thiazoles show that substitution occurs preferentially at position 5. rsc.org Common electrophilic substitutions such as bromination, nitrosation, formylation, and trifluoroacetylation have been demonstrated on related thiazole-containing fused systems. rsc.org

Information on radical-mediated transformations specifically for the this compound system is limited. However, mechanisms involving radical intermediates have been proposed in the synthesis of the core imidazolidinone ring. For example, a copper-mediated strategy for synthesizing imidazolidin-2-ones from N-allylic ureas involves the formation of a transient radical on a primary carbon following the homolytic cleavage of a C-Cu bond. mdpi.com

Furthermore, related triaryl-substituted (thiazol-2-yl)pyrazole compounds have been shown to possess radical scavenging abilities, which is attributed to the destabilization of the radical formed during oxidation. nih.gov This suggests that the thiazolyl moiety can participate in radical processes, although specific synthetic transformations based on this reactivity for this compound are not extensively documented.

Kinetic and Thermodynamic Studies of Key Reactions

Quantitative data on the reaction kinetics and thermodynamics for the synthesis of this compound are not widely available. However, studies on analogous systems provide valuable insights.

Thermodynamics : The intramolecular hydroamination of unsaturated ureas to form imidazolidinones is generally a slightly exothermic process from a thermodynamic standpoint. mdpi.com This indicates that the cyclic product is energetically favored over the open-chain precursor.

Kinetics : Despite being thermodynamically favorable, the same hydroamination reaction is often kinetically unfavorable. This is due to the repulsive forces between the electron density of the nitrogen nucleophile and the π-electrons of the C-C unsaturated bond, creating a significant activation barrier that necessitates the use of a catalyst. mdpi.com

Kinetic studies on the acid-catalyzed deuteriation of related imidazo[2,1-b]thiazoles have been used to quantify the rates of electrophilic substitution. By measuring the rate constants for deuterium (B1214612) exchange, the influence of different substituents on the reactivity of the heterocyclic ring can be determined. For example, a 3-methyl group was found to increase the rate constant by a factor of approximately three. rsc.org Such studies are crucial for understanding and predicting the reactivity of the thiazole ring in electrophilic substitution reactions.

| Reaction Type | Kinetic/Thermodynamic Aspect | Observation | Reference |

|---|---|---|---|

| Intramolecular Hydroamination | Thermodynamics | Slightly exothermic | mdpi.com |

| Intramolecular Hydroamination | Kinetics | Kinetically unfavorable due to electron repulsion; requires catalyst | mdpi.com |

| Acid-Catalyzed Deuteriation (Imidazo[2,1-b]thiazoles) | Kinetics | Rate constants (k₁) determined for electrophilic substitution at position 5 | rsc.org |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations have been instrumental in elucidating the electronic structure of 1-(2-Thiazolyl)-2-imidazolidinone. These methods allow for a detailed understanding of the molecule's fundamental properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of many-body systems. In the context of thiazole (B1198619) and imidazolidinone derivatives, DFT has been applied to study reaction mechanisms and conformational stability. nih.govresearchgate.netnih.gov For instance, DFT calculations have been used to rationalize the regioselectivity of reactions involving the imidazolidinone scaffold. nih.gov Studies on related thiazolidinone derivatives have utilized DFT to determine global minimum structures and analyze conformational isomers, with results showing good agreement with experimental NMR data. nih.gov The M062X functional with a 6-31G** basis set has been specifically employed to calculate pKa values of similar thiazol-2-imine derivatives. semanticscholar.org

A study on the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) highlighted the catalytic effect of water by significantly lowering activation barriers for proton migration, a finding elucidated through DFT calculations. researchgate.netnih.gov These calculations demonstrated that while the uncatalyzed reaction has high activation barriers of approximately 50 kcal/mol, the presence of water as a proton exchange bridge reduces these barriers to around 30 kcal/mol. nih.gov

| Study Focus | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Conformational analysis of thiazolidin-4-one derivatives | Not specified in abstract | Exo conformation is energetically more favorable than the endo isomer. | nih.gov |

| Regioselectivity in imidazolidin-2-one synthesis | Not specified in abstract | Rationalized the observed regioselectivity of the reaction. | nih.gov |

| pKa prediction of thiazol-2-imine derivatives | M062X/6-31G** | Calculated pKa values with good accuracy compared to experimental data. | semanticscholar.org |

| Reaction mechanism of 1,3-dimethyl-2-imidazolidinone synthesis | Not specified in abstract | Water acts as a catalyst, lowering the activation energy barrier for the reaction. | researchgate.netnih.gov |

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, have also been applied to study related heterocyclic compounds. For example, a study on 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide (thiosaccharin) and its nitranion utilized ab initio Hartree-Fock (HF) calculations with a 6-31G(d) basis set to analyze spectral and structural changes upon conversion to the nitranion. nih.gov The results from these calculations showed good agreement with experimental X-ray crystallography data. nih.gov While direct ab initio studies on this compound are not prevalent in the provided search results, the successful application of these methods to structurally similar molecules indicates their potential for accurately predicting the molecular properties of the target compound.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For various heterocyclic compounds, including those with thiazole and imidazolidinone moieties, computational methods have been used to determine these frontier molecular orbitals and related reactivity descriptors. nih.govnih.gov

For instance, in a study of 2,1,3-benzothiadiazole (B189464) derivatives, the HOMO energy level was found to be spread across the molecule, while the LUMO was localized on the benzothiadiazole moiety. nih.gov The HOMO-LUMO energy gap is a key parameter derived from these calculations, which helps in predicting the electronic absorption spectra. nih.gov In another example, the analysis of a triazole derivative revealed a lower HOMO-LUMO energy gap compared to its parent compound, suggesting a higher reactivity. nih.gov These studies demonstrate the utility of computational chemistry in predicting the electronic behavior and reactivity of complex organic molecules.

| Compound Type | HOMO Distribution | LUMO Distribution | Significance of HOMO-LUMO Gap | Reference |

|---|---|---|---|---|

| 2,1,3-Benzothiadiazole Derivatives | Spread throughout the molecule | Localized on the benzothiadiazole moiety | Corresponds to UV-vis absorption wavelengths. | nih.gov |

| 1,2,3-Triazolyl ester of ketorolac | Electron distribution in the precursor molecule | Electron distribution in the precursor molecule | A lower gap indicates lower hardness and higher softness, suggesting higher reactivity. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful approach to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The conformational flexibility of the imidazolidinone ring and the relative orientation of the thiazole substituent are critical for its biological activity and physical properties. Conformational analysis of related thiazolidine-2-thione and imidazolidine (B613845) derivatives has been performed using a combination of NMR spectroscopy and computational methods. nih.govresearchgate.netresearchgate.net For thiazolidin-4-one derivatives, DFT calculations have been used to explore different conformers by rotating dihedral angles, leading to the identification of the most stable conformations. nih.gov These studies reveal that the five-membered ring can exist in various puckered conformations. While specific MD simulations on the conformational dynamics of this compound are not detailed in the provided results, the methodologies applied to similar structures are directly applicable.

Molecular dynamics simulations are extensively used to model the interactions of compounds in various environments, such as in different solvents or in the binding site of a biological target. jchemlett.comnih.govnih.govcapes.gov.br For example, MD simulations have been employed to study the transport properties of imidazolium-based ionic liquids, providing insights into their behavior as solvents. nih.govnih.govcapes.gov.br In the context of drug design, MD simulations can explore the binding modes of inhibitors to their target proteins. jchemlett.com For instance, simulations of thiazolino 2-pyridone amide derivatives as inhibitors of Chlamydia trachomatis identified key amino acid residues crucial for stabilizing the inhibitor in the active site. jchemlett.com These computational approaches are essential for understanding the intermolecular forces that govern the compound's behavior in complex systems.

Computational Studies on Reaction Pathways and Energetics

Computational studies offer a microscopic view of the chemical transformations leading to the formation of this compound and related structures. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the energy barriers that must be overcome.

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are frequently employed to predict the activation energies and geometries of transition states in the synthesis of imidazolidin-2-one derivatives. For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones, computational analysis revealed that the formation of the observed product is kinetically favored due to a lower activation energy barrier. nih.gov The calculations showed that the transition state leading to the 4-substituted product is approximately 5 kcal/mol lower in energy than the transition state for the alternative 5-substituted product, thus explaining the high regioselectivity of the reaction. nih.gov

Similarly, DFT studies have been used to investigate the isomerization of related thiazolidin-4-one derivatives. nih.gov By calculating the energy profiles for the interconversion of different conformers, researchers can determine the relative stability of various isomers. These theoretical findings often show good agreement with experimental data obtained from techniques like 2D-NMR. nih.gov In the synthesis of imidazol-2-ones from propargylic ureas, DFT calculations suggested that a base-mediated isomerization to an allenamide intermediate is the most plausible reaction pathway. researchgate.net

Theoretical modeling plays a crucial role in rationalizing unexpected or highly selective reaction outcomes. The regioselective formation of 4-substituted imidazolidin-2-ones, for example, was rationalized through quantum chemistry calculations which, in line with the Curtin-Hammett principle, demonstrated that the product distribution is governed by the relative energies of the transition states. nih.gov

Computational simulations have also been used to understand the factors influencing the acylation of imidazolidine-2-thione. nih.gov Semi-empirical simulations helped to explain why the reaction with certain acyl chlorides leads to mono-acylated products while others yield di-acylated derivatives, attributing the difference to the electronic and steric properties of the reagents. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For derivatives of this compound, molecular docking studies have been conducted to predict their binding modes and affinities with various biological targets. For example, docking simulations of novel glitazones containing imidazolidine-2,4-dione and 2-thioxo-thiazolidin-4-one scaffolds with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) revealed significant binding affinities. colab.ws These studies predicted that the compounds interact strongly with the receptor, a finding that was later confirmed by in vitro binding assays. colab.ws The calculated binding affinities for some of these compounds ranged from 0.951 μM to 4.768 μM. colab.ws

In another study, thiazolidinone derivatives were docked into the active sites of several proteins from Toxoplasma gondii, a parasitic protozoan. nih.gov The docking scores suggested that rhoptry protein 18 (ROP18) and calcium-dependent protein kinase 1 (TgCDPK1) were potential high-affinity targets. nih.gov Similarly, docking studies of thiazole derivatives against tubulin, a key protein in cell division, have shown binding energies higher than that of the known inhibitor combretastatin (B1194345) A-4, suggesting their potential as anticancer agents. nih.gov

| Compound/Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolidinone Derivative 5d | PDB Code: 1DLS | -8.5386 | nih.gov |

| Thiazolidinone Derivative 5e | PDB Code: 1DLS | -8.2830 | nih.gov |

| Thiazolidinone Derivative 6d | PDB Code: 1DLS | -8.4500 (approx.) | nih.gov |

| Thiazolidinone Derivative 6e | PDB Code: 1DLS | -8.3900 (approx.) | nih.gov |

| Thiazole Derivative 5c | Tubulin | -14.50 | nih.gov |

| Thiazole Derivative 6e | Tubulin | -13.88 | nih.gov |

| Thiazole Derivative 7b | Tubulin | -14.20 (approx.) | nih.gov |

A significant outcome of molecular docking and subsequent molecular dynamics (MD) simulations is the identification of specific amino acid residues within the protein's binding site that are crucial for the interaction. For the novel glitazones targeting PPAR-γ, docking studies predicted hydrogen bond interactions with residues such as Ser289, His323, and Tyr473. colab.ws These interactions are believed to be key for the stabilization of the ligand-protein complex. colab.ws

In the case of thiazolidinone derivatives binding to T. gondii ROP18, MD simulations revealed that the stabilization of the ligand in the active site is primarily driven by non-polar solvation and van der Waals interactions with residues that also stabilize the natural substrate, ATP. nih.gov For other thiazolidinone derivatives, docking studies have identified key hydrogen bonds and π-π stacking interactions. For instance, a derivative, DKI39, was predicted to form hydrogen bonds with LEU905 and GLU903 and a π-π interaction with TYR904 of the Jak3 protein. nih.gov Another derivative, DKI40, was shown to form two hydrogen bonds with VAL884 and LEU905 and a π-π interaction with TYR904 of the same protein. nih.gov

| Compound/Derivative | Biological Target | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Glitazone Derivative (G5, G7) | PPAR-γ | Ser289, His323, Tyr473 | Hydrogen Bond | colab.ws |

| Thiazolidinone Derivative (DKI39) | Jak3 | LEU905, GLU903, TYR904 | Hydrogen Bond, π-π Interaction | nih.gov |

| Thiazolidinone Derivative (DKI40) | Jak3 | VAL884, LEU905, TYR904 | Hydrogen Bond, π-π Interaction | nih.gov |

| Thiazolidinone Derivative (DKI39) | mglur3 | ARG68, ARG277, TYR222 | Hydrogen Bond, π-π Interaction | nih.gov |

| Thiazolidinone Derivative (DKI40) | mglur3 | ARG68, ARG277, TYR222 | Hydrogen Bond, π-π Interaction | nih.gov |

| Thiazolidinone Derivative (DKI39) | acetylcholinesterase | VAL294, GLU292, TYR341 | Hydrogen Bond, π-π Interaction | nih.gov |

Advanced Analytical Approaches for Compound Investigation

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 1-(2-Thiazolyl)-2-imidazolidinone, enabling its separation from complex mixtures and the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally unstable compounds like this compound and its derivatives. Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for these analyses.

In a notable application, a validated RP-HPLC method was developed for the simultaneous determination of preservatives in a pharmaceutical gel, including compounds structurally related to this compound. nih.gov This method utilized a Lichrosorb C8 column with an isocratic mobile phase composed of acetonitrile, tetrahydrofuran, and water, with UV detection at 258 nm. nih.gov The successful validation of this method for accuracy, precision, specificity, and linearity underscores the suitability of HPLC for quality control and stability testing of formulations containing such compounds. nih.gov

Similarly, an RP-HPLC method was established for the simultaneous estimation of nitazoxanide, a thiazole (B1198619) derivative, and ofloxacin (B1677185) in tablet formulations. nih.gov This method employed a Hiq Sil C18V column and a mobile phase of acetonitrile, methanol (B129727), and citric acid, with detection at 304 nm. nih.gov The method was validated for linearity, accuracy, and precision, demonstrating its effectiveness in quantifying related thiazole compounds. nih.gov

Furthermore, the development of an RP-HPLC method for the analysis of 1-Acetyl-2-imidazolidinone, a genotoxic impurity in tizanidine (B1208945) hydrochloride, showcases the capability of HPLC to detect and quantify structurally similar compounds at low levels. impactfactor.orgresearchgate.net This method, using an ODS 3V column and UV detection at 215 nm, was validated according to regulatory guidelines and demonstrated excellent linearity, precision, and robustness. impactfactor.orgresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 2.7 ppm and 8.2 ppm, respectively, highlighting the sensitivity of the technique. impactfactor.orgresearchgate.net

| Parameter | Method for Preservatives in Gel nih.gov | Method for Nitazoxanide & Ofloxacin nih.gov | Method for 1-Acetyl-2-imidazolidinone impactfactor.orgresearchgate.net |

| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) | Hiq Sil C18V (250 x 4.6 mm) | ODS 3V (250 mm × 4.6 mm i.d., 5 μm) |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | Acetonitrile:Methanol:0.4M Citric Acid (60:30:10, v/v/v) | Water:Acetonitrile (95:5 v/v) |

| Flow Rate | 1 ml/min | 0.6 ml/min | Not Specified |

| Detection | UV at 258 nm | UV at 304 nm | UV at 215 nm |

| Retention Time | Not applicable to target compound | Not applicable to target compound | Not Specified |

| Linearity Range | Not Specified | 2-36 µg/ml (Ofloxacin), 5-90 µg/ml (Nitazoxanide) | 0.16-1.04 µg/ml |

| LOD/LOQ | Not Specified | Not Specified | 2.7 ppm / 8.2 ppm |

Gas Chromatography (GC)

Gas Chromatography (GC) is another key technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its polarity, derivatization can be employed to enhance its volatility.

For instance, a method for the determination of 2-Imidazolidinethione (Ethylene Thiourea (B124793), ETU), a related compound, in fruits and vegetables utilizes GC with a mass selective detector (MSD). iaea.org In this method, the analyte is derivatized with benzyl (B1604629) chloride and then further with trifluoroacetic anhydride (B1165640) before GC analysis. iaea.org This highlights a common strategy to make polar compounds amenable to GC analysis.

The use of GC is also prevalent in determining the purity of related compounds. For example, the assay of 1,3-Dimethyl-2-imidazolidinone (B1670677) is specified to be ≥99.0% by GC. sigmaaldrich.comsigmaaldrich.com Furthermore, specialized GC methods, such as headspace GC, are used for the analysis of residual solvents in high-purity grades of related compounds like 1,3-Dimethyl-2-imidazolidinone. rcilabscan.comrcilabscan.comsrlchem.combiosolve-chemicals.eu

| Application | Compound | Key Methodological Feature | Reference |

| Purity Assay | 1,3-Dimethyl-2-imidazolidinone | ≥99.0% (GC) | sigmaaldrich.comsigmaaldrich.com |

| Purity Assay | 1,3-Dimethyl-2-imidazolidinone | min. 99.9% (GC) | srlchem.com |

| Purity Assay | 1,3-Dimethyl-2-imidazolidinone | min. 99.5% (GC on anhydrous basis) | biosolve-chemicals.eu |

| Residual Solvent Analysis | 1,3-Dimethyl-2-imidazolidinone | Headspace GC | rcilabscan.comrcilabscan.combiosolve-chemicals.eu |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the comprehensive analysis of this compound, particularly for trace analysis and metabolite identification.

GC/Mass Selective Detector (GC/MSD) for Trace Analysis and Metabolite Identification

The coupling of Gas Chromatography with a Mass Selective Detector (GC/MSD) provides a highly sensitive and specific method for the analysis of trace levels of compounds and for identifying unknown metabolites.

A method for determining 2-Imidazolidinethione in fruits and vegetables utilizes GC/MSD to confirm positive determinations by monitoring specific mass ions. iaea.org The use of an internal standard allows for accurate quantification. iaea.org This approach is crucial for trace analysis where matrix effects can be significant.

In the field of metabolomics, GC/MS is a powerful tool for identifying a wide range of metabolites in biological samples. perlan.com.plnih.gov Non-targeted metabolome analysis of plasma samples using GC/MS has been successful in identifying novel biomarker candidates for diseases. nih.gov Such an approach could be applied to identify metabolites of this compound in biological systems. The process typically involves derivatization to increase the volatility of the metabolites before GC/MS analysis. perlan.com.pl

LC-MS for Ligand Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer. It is particularly useful for the analysis of less volatile and more polar compounds.

A sensitive LC-MS/MS assay was developed for the quantification of a thiazolidinedione (TZD) compound, NL-1, in mouse serum. nih.gov This method utilized a C-18 HPLC column and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov The method demonstrated a linear range of 1-100 ng/mL in serum, showcasing its suitability for pharmacokinetic studies. nih.gov Such a method could be adapted for the analysis of this compound and its metabolites in biological fluids.

Furthermore, LC-MS/MS has been employed for the simultaneous quantitative analysis of isothiazolinones in water-based adhesives used for food contact materials. nih.gov The use of MRM allowed for the reliable detection and quantification of multiple target compounds at low levels. nih.gov

Bio-Affinity Based Analytical Methods

Bio-affinity based analytical methods are emerging as powerful tools for studying the interactions between small molecules and biological targets. These methods can provide valuable information on the binding affinity and kinetics of a compound.

Techniques like affinity-based electrochemical sensors and online bioaffinity-electrospray mass spectrometry (SAW-ESI-MS) offer high sensitivity and specificity for detecting and quantifying protein-ligand interactions. nih.govnih.gov These methods can be used to characterize the interaction of this compound with its biological targets. For example, SAW-ESI-MS allows for the direct detection, identification, and quantification of affinity-bound ligands from a protein-ligand complex. nih.gov

While direct studies on this compound using these specific bio-affinity methods were not found, the principles of these techniques are highly applicable. For instance, the binding of various inhibitors to protein kinases has been successfully studied using methods like isothermal titration calorimetry (ITC) and microscale thermophoresis (MST), which provide thermodynamic and kinetic data about the interaction. d-nb.info These approaches could be invaluable in elucidating the mechanism of action of this compound.

Ultrafiltration and Bio-affinity Chromatography for Bioactive Component Identification

No studies have been identified that utilize ultrafiltration and bio-affinity chromatography for the identification of bioactive components related to this compound.

Cellular Membrane Affinity Chromatography and Ligand Fishing

There is no available research documenting the use of cellular membrane affinity chromatography or ligand fishing techniques for the investigation of this compound.

Emerging Applications of this compound: A Look into Environmental and Materials Chemistry

The compound this compound, which integrates a sulfur- and nitrogen-containing thiazole ring with a cyclic urea (B33335) (imidazolidinone) structure, stands at the intersection of several advanced scientific fields. While direct research on this specific molecule is in its early stages, the known functionalities of its constituent parts—the thiazole and imidazolidinone moieties—point toward significant potential in non-pharmacological applications. This article explores emerging research areas in environmental chemistry, polymer science, and materials applications where this compound and its derivatives are poised to make an impact.

Emerging Research Areas and Non Pharmacological Applications

The unique combination of a reactive thiazole (B1198619) ring and a stable imidazolidinone core in 1-(2-Thiazolyl)-2-imidazolidinone opens up avenues for its use in diverse, non-biological applications. Current research into its parent structures suggests promising roles in environmental remediation, advanced polymer design, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-thiazolyl)-2-imidazolidinone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, introducing a thiazole moiety to an imidazolidinone precursor requires careful control of reaction temperature (e.g., 80–100°C) and solvent polarity. Catalytic agents like Eaton’s reagent (P2O5/MeSO3H) under solvent-free conditions have been shown to enhance selectivity and yield (up to 90–96%) for structurally similar imidazo[2,1-b]thiazole derivatives . Reaction monitoring via TLC (silica gel F254) with ethyl acetate:hexane (6:4 v/v) is recommended to track intermediate formation .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- GC/MS : Gas chromatography coupled with mass spectrometry (GC/MS) is critical for identifying degradation products or impurities. For example, 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA) was confirmed via characteristic fragmentation patterns (e.g., m/z 130.15) and retention time matching .

- X-ray crystallography : Single-crystal analysis resolves bond angles and spatial arrangements. Imidazo[1,2-a]pyrimidine analogs have been structurally validated using this method, revealing planar heterocyclic cores and hydrogen-bonding networks .

- NMR : ¹H and ¹³C NMR spectra should show distinct signals for thiazole protons (δ ~7.5–8.5 ppm) and imidazolidinone carbonyl carbons (δ ~160–170 ppm) .

Advanced Research Questions

Q. What experimental designs are used to evaluate the antischistosomal activity of this compound derivatives?

- Methodological Answer :

- In vitro uptake assays : Radiolabeled compounds (e.g., ¹⁴C-tagged derivatives) are incubated with Schistosoma parasites to measure selective uptake kinetics. For example, 1-(5-nitro-2-thiazolyl)-2-imidazolidinone showed 3-fold higher accumulation in parasites than host tissues .

- In vivo efficacy : Rodent models infected with Schistosoma mansoni are treated with escalating doses (10–100 mg/kg). Parasite egg reduction rates and adult worm mortality are quantified post-treatment. Optimal efficacy is observed at 50 mg/kg with >90% parasite clearance .

- Mechanistic studies : Electron microscopy reveals compound-induced tegument damage and mitochondrial dysfunction in parasites .

Q. How does the adsorption-desorption behavior of this compound in soil systems impact its environmental persistence?

- Methodological Answer :

- Batch equilibration : Soils are spiked with the compound and shaken for 24–48 hours. Adsorption coefficients (Kd) are calculated using the Freundlich equation (log Kf = 1.2–1.8 for imidazolidinone analogs), indicating moderate soil retention .

- pH dependence : Adsorption increases in acidic soils (pH 5–6) due to protonation of the thiazole nitrogen, enhancing cation exchange capacity (CEC) interactions .

- Metabolite tracking : LC-MS/MS identifies degradation products like imidazolidinone-urea, which exhibits higher mobility (Kd = 0.8) .

Q. What toxicological evidence exists for this compound, and how are carcinogenic risks assessed?

- Methodological Answer :

- Rodent bioassays : Chronic exposure studies (18–24 months) at 500–1000 ppm in feed evaluate tumor incidence. Analogous nitrofuran derivatives (e.g., 1-[(5-nitrofurfurylidene)amino]-2-imidazolidinone) showed urinary bladder hyperplasia in rats, classified as Group 2B (possibly carcinogenic) by IARC .

- Genotoxicity : Ames tests with Salmonella strains (TA98, TA100) assess mutagenicity. Nitro-thiazole derivatives often test positive due to nitroreductase-mediated DNA adduct formation .

Q. How can molecular docking and QSAR models optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Target identification : Docking into Schistosoma thioredoxin reductase (SmTrxR) active sites reveals hydrogen bonding with Cys59 and hydrophobic interactions with Val35. Nitro groups enhance binding affinity (ΔG = −8.2 kcal/mol) .

- QSAR parameters : Electron-withdrawing substituents (e.g., -NO2 at thiazole C5) correlate with antiparasitic activity (IC50 = 2.5 μM vs. 12 μM for unsubstituted analogs) .

- ADMET profiling : Computational tools (e.g., SwissADME) predict moderate hepatic clearance (CLhep = 15 mL/min/kg) and blood-brain barrier permeability (LogBB = −0.3) .

Data Contradictions and Resolution Strategies

Q. How can discrepancies in reported bioactivity data for this compound derivatives be resolved?

- Methodological Answer :

- Source validation : Cross-check purity data (HPLC ≥95%) and assay conditions (e.g., serum-free vs. serum-containing media). For example, serum proteins reduce free compound concentration, artificially lowering IC50 values .

- Strain specificity : Schistosoma japonicum may exhibit 10-fold lower sensitivity than S. mansoni due to differential expression of drug transporters .

- Statistical rigor : Meta-analyses using fixed-effect models (e.g., RevMan) consolidate data from ≥3 independent studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.